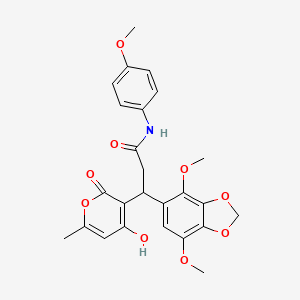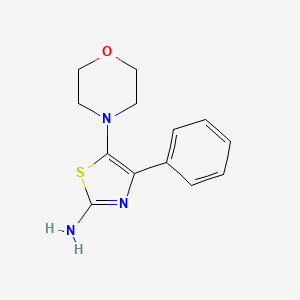
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. The process may include:
Formation of the benzodioxole ring: This step involves the reaction of catechol with methoxy-substituted benzaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the pyranone ring: The pyranone ring can be synthesized through the condensation of a suitable aldehyde with a diketone in the presence of a base.
Coupling reactions: The benzodioxole and pyranone intermediates are then coupled using a suitable linker, such as a propanamide group, through amide bond formation.
Final modifications: The final compound is obtained by introducing the methoxyphenyl group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyranone ring, converting them to alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogens, alkylating agents, or nucleophiles like amines and thiols.
Major Products
Oxidation products: Quinones, carboxylic acids, or aldehydes.
Reduction products: Alcohols or alkanes.
Substitution products: Various substituted aromatic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, exploring new synthetic methodologies, and developing novel materials with specific properties.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features may also make it a candidate for drug development and pharmacological studies.
Medicine
Potential medicinal applications include its use as a lead compound for developing new therapeutic agents targeting specific diseases or conditions. Its ability to interact with biological targets can be explored for designing drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers, coatings, and catalysts. Its chemical properties may also make it suitable for applications in electronics, photonics, and nanotechnology.
Mecanismo De Acción
The mechanism of action of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-pyran-3-yl)-N-phenylpropanamide
- 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-hydroxyphenyl)propanamide
- 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-ethoxyphenyl)propanamide
Uniqueness
The uniqueness of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications. Its methoxy, hydroxy, and pyranone groups provide unique reactivity and binding properties, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C25H25NO9 |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C25H25NO9/c1-13-9-18(27)21(25(29)35-13)16(11-20(28)26-14-5-7-15(30-2)8-6-14)17-10-19(31-3)23-24(22(17)32-4)34-12-33-23/h5-10,16,27H,11-12H2,1-4H3,(H,26,28) |
Clave InChI |
NUFULBAISIGVPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)OC)C3=CC(=C4C(=C3OC)OCO4)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Bromophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11051204.png)
![N-(2,6-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11051206.png)
![N'-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11051207.png)


![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B11051216.png)
![6-(4-Methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11051220.png)
![3-(Furan-2-yl)-2,4-diphenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2h)-one](/img/structure/B11051228.png)
![3-{1-[3-(Cyclohex-1-en-1-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine](/img/structure/B11051235.png)
![(2E)-4-hydroxy-4-methyl-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-N,6-diphenylcyclohexanecarboxamide](/img/structure/B11051238.png)
![N-[(4-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide](/img/structure/B11051240.png)
![Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]-](/img/structure/B11051241.png)
![(1R,2R,5S)-2-[3-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11051243.png)
![(3E)-4-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)amino]pent-3-en-2-one](/img/structure/B11051249.png)